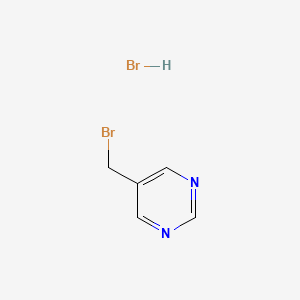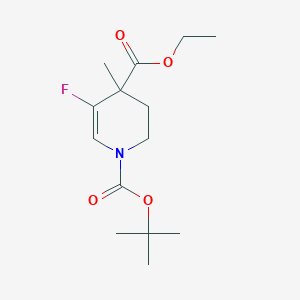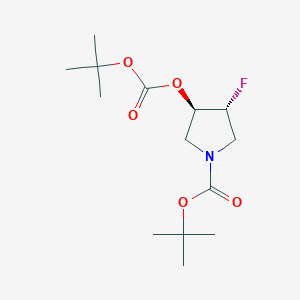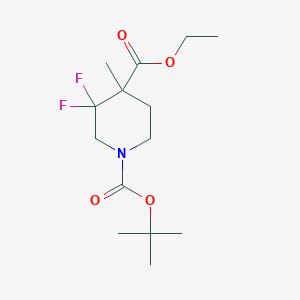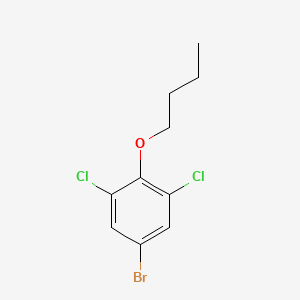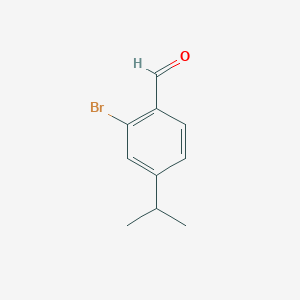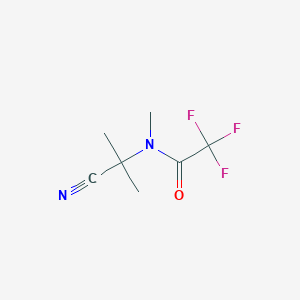
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide
説明
“N-(1-cyano-1-methylethyl)acetamide” is a chemical compound with the linear formula C6H10N2O . Its CAS number is 40652-06-0 and its molecular weight is 126.16 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Chemical Reactions Analysis
Azo-initiators, which are readily decomposed and release an immense amount of heat and gases under elevated ambient temperature, have been used in the free radical polymerization of industrial polymers . “2-(1-Cyano-1-methylethyl)azocarboxamide” (CABN) was used as an example for identifying the hazardous scenarios in the application of azo-initiators .
科学的研究の応用
Organic Synthesis
- Methods : It might be involved in reactions with bidentate reagents to form diverse heterocyclic structures due to its cyano and carbonyl functional groups .
Pharmaceutical Research
- Methods : It could undergo various condensation and substitution reactions due to the active hydrogen on the cyanoacetamide moiety .
Chemical Safety and Hazard Assessment
- Methods : Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) could be employed to assess the thermal stability and risk of thermal runaway reactions .
Polymerization Initiator
- Methods : It may be involved in radical polymerization reactions due to the presence of cyano groups, which can decompose to form free radicals under certain conditions .
Thermal Hazard Evaluation
- Methods : Using Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) to evaluate the risk of thermal decomposition .
Radical Polymerization
- Methods : It may be involved in initiating radical polymerization, particularly for acryl resins and water-absorbent resins .
Azo Compound Research
- Methods : Study of the thermal decomposition behaviors under dynamic and adiabatic conditions using DSC and ARC .
Chemical Trait Analysis for Industry
- Methods : Analysis of the compound’s reactivity and stability to assess its suitability for industrial use .
Emergency Response Procedure Development
- Methods : Utilization of the oxygen-balance method to evaluate the explosion hazard and establish safety recommendations .
Explosion Hazard Evaluation
Safety And Hazards
Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for “2-(1-cyano-1-methylethyl)azocarboxamide” (CABN) were conducted . Process safety parameters under adiabatic conditions including time to maximum rate as well as induction period were retrieved .
特性
IUPAC Name |
N-(2-cyanopropan-2-yl)-2,2,2-trifluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCLRBWDDLZQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



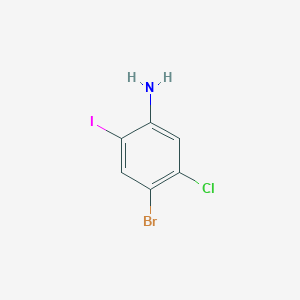
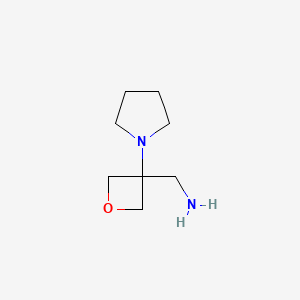
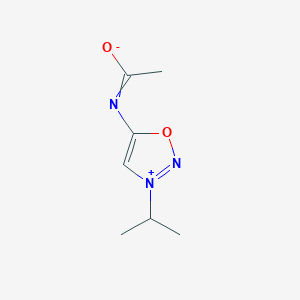

![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)
![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)
